molecular formula C8H17NO B3107659 (4-Methoxy-cyclohexyl)-methyl-amine CAS No. 161715-65-7

(4-Methoxy-cyclohexyl)-methyl-amine

Cat. No. B3107659
CAS RN: 161715-65-7
M. Wt: 143.23 g/mol
InChI Key: ZBUSNXOOCDOHST-UHFFFAOYSA-N
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Description

(4-Methoxy-cyclohexyl)-methyl-amine , also known as 4-methylcyclohexylmethanol (MCHM) , is an organic compound with the chemical formula CH₃C₆H₁₀CH₂OH . It falls into the category of saturated higher alicyclic primary alcohols . Both cis and trans isomers exist, depending on the relative positions of the methyl (CH₃) and hydroxymethyl (CH₂OH) groups on the cyclohexane ring. Commercial samples of MCHM consist of a mixture of these isomers along with other components that vary by supplier. The trans isomer has a particularly low odor threshold and a more licorice-like quality compared to the less detectable cis isomer .


Synthesis Analysis

MCHM was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. Additionally, it is produced as a byproduct (approximately 1% ) during the hydrogenation of dimethyl terephthalate, a step in the production of cyclohexanedimethanol .


Molecular Structure Analysis

The molecular formula of MCHM is C₈H₁₆O , with a molar mass of 128.215 g/mol . It appears as a colorless oil with a faint mint-like alcohol odor. The trans isomer has a particularly low odor threshold, approximately 7 ppb in water , and exhibits a more licorice-like quality .


Chemical Reactions Analysis

MCHM is only slightly soluble in water but highly soluble in various organic solvents. Its solubility in water is similar to that of 1-octanol (approximately 2.3 grams per liter ). While it has been patented for use in air fresheners , its chemical reactivity and reactions are not extensively documented .

Scientific Research Applications

Polymer Chemistry

(Devaine-Pressing et al., 2015) discuss the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts, which incorporate tetradentate amine-bis(phenolate) ligands, are capable of yielding low molecular weight polycarbonate with narrow dispersities.

Pharmaceutical Research

(Goldschmidt & Modderman, 2010) studied N-alkylated biphenyl-4 and 4-cyclohexyl phenyl-substituted amines for their pharmacological activities. These include derivatives of (biphenyl-4)-methylamine, β-(biphenyl-4)-ethylamine, and 4-(cyclohexyl phenyl)-methylamine.

Chemical Synthesis and Analysis

(Fujita et al., 2004) explored the nucleophilic substitution reaction of cyclohexenyl iodonium salts and the regioselectivity of nucleophilic addition to the cyclohexyne intermediate. Their work has implications for the synthesis of complex organic molecules, including those with cyclohexyl groups.

Molecular Docking Studies

(Haribabu et al., 2015) conducted a study synthesizing acyl thiourea compounds from cyclohexanecarbonyl isothiocyanate and primary amines, including 4-methoxy aniline. These compounds demonstrated anti-oxidant and anti-haemolytic activities and were screened against enzymes targeting tuberculosis and cancer in silico molecular docking studies.

Catalysis in Organic Synthesis

(Uozumi et al., 2004) achieved catalytic asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water using a palladium complex. This study is significant in the field of asymmetric synthesis, which is crucial in pharmaceutical chemistry.

Medicinal Chemistry

(Flores et al., 2008) reported on the synthesis of compounds using primary amines including 4-methoxy aniline. These compounds are of interest in medicinal chemistry due to their potential biological activities.

properties

IUPAC Name

4-methoxy-N-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-7-3-5-8(10-2)6-4-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSNXOOCDOHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-cyclohexyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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